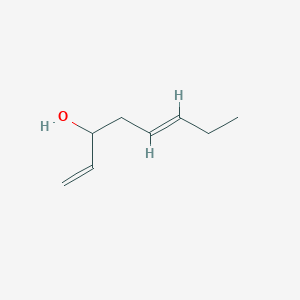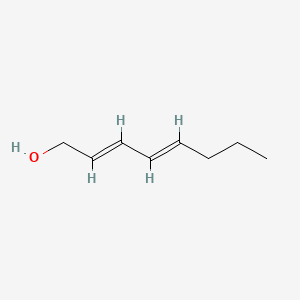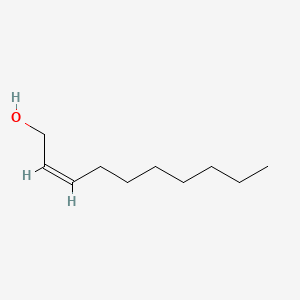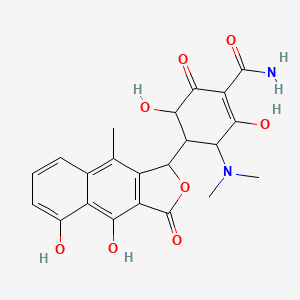
Dansyl-X, SE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-X, SE is a complex organic compound known for its applications in biochemical research. This compound is often used as an amino-reactive building block to prepare peptide conjugates and other bioconjugates due to its high conjugation efficiency .
Applications De Recherche Scientifique
Dansyl-X, SE has several scientific research applications:
Chemistry: Used as a fluorescent labeling reagent in various chemical analyses.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized biochemical reagents and materials.
Analyse Biochimique
Biochemical Properties
Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester plays a crucial role in biochemical reactions, particularly in the labeling of peptides and proteins. It interacts with amino groups on biomolecules, forming stable conjugates. This interaction is facilitated by the presence of the 2,5-dioxo-1-pyrrolidinyl ester group, which reacts with primary amines to form amide bonds. The compound’s fluorescent properties, derived from the naphthalenyl sulfonyl group, make it an excellent tool for detecting and quantifying biomolecules in various assays .
Cellular Effects
Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester influences cellular processes by enabling the visualization of cellular components. It can be used to label proteins within cells, allowing researchers to study protein localization, trafficking, and interactions. This compound has been shown to affect cell signaling pathways by binding to specific proteins and altering their function. Additionally, it can impact gene expression by labeling transcription factors and other regulatory proteins, providing insights into cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves its ability to form covalent bonds with primary amines on biomolecules. This binding is facilitated by the 2,5-dioxo-1-pyrrolidinyl ester group, which reacts with amines to form stable amide bonds. The fluorescent properties of the naphthalenyl sulfonyl group allow for the detection and quantification of labeled biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester can change over time. The compound is generally stable when stored at -20°C and protected from light. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its labeling efficiency and fluorescent properties. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein localization and interactions .
Dosage Effects in Animal Models
The effects of hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label proteins and other biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cell death and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is important to carefully control the dosage to minimize toxicity while achieving effective labeling .
Metabolic Pathways
Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by altering enzyme activity and substrate availability. It has been shown to interact with enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, the compound can influence the synthesis and degradation of proteins, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its distribution within cells, providing insights into its transport mechanisms .
Subcellular Localization
The subcellular localization of hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus by labeling nuclear proteins or to the mitochondria by labeling mitochondrial proteins. The compound’s localization can affect its activity, as it may interact with different biomolecules depending on its subcellular location. This targeting capability makes it a valuable tool for studying cellular processes at the subcellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-X, SE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Mécanisme D'action
The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: Another amino-reactive compound used for labeling purposes.
Fluorescein isothiocyanate: A widely used fluorescent labeling reagent.
Rhodamine derivatives: Compounds used for similar applications in biochemical research.
Uniqueness
Dansyl-X, SE is unique due to its high conjugation efficiency and stability, making it a preferred choice for preparing peptide conjugates and other bioconjugates .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIICGLEONACOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)









![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)
